molecular formula C20H21N3O3 B2971115 N-(2-(4-甲氧基-6-甲基-2-氧代吡啶-1(2H)-基)乙基)-4-(1H-吡咯-1-基)苯甲酰胺 CAS No. 2034548-26-8

N-(2-(4-甲氧基-6-甲基-2-氧代吡啶-1(2H)-基)乙基)-4-(1H-吡咯-1-基)苯甲酰胺

货号 B2971115
CAS 编号: 2034548-26-8
分子量: 351.406
InChI 键: XEOYLIKQCDECAM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Cancer Treatment: Epigenetic Therapy

This compound is related to Polycomb repressive complex 2 (PRC2) inhibitors, which have shown promise in treating various cancers by altering epigenetic marks. PRC2 inhibitors can reactivate tumor suppressor genes silenced by methylation marks on lysine 27 of histone 3 .

Lymphoma Research

PRC2 inhibitors have been involved in the development of innovative drugs for B-cell lymphomas. They work by activating natural immune mechanisms and pathways, such as the BMP-ACVR1 signaling pathway, to inhibit lymphoma cells .

Prostate Cancer

Clinical trials have indicated that first-generation PRC2 inhibitors targeting EZH2 show promising activity in prostate cancer, especially when combined with AR pathway inhibitors (ARPIs) .

Epigenetic Drug Discovery

The exploration of epigenetic regulation in tumor cells has led to significant advances in identifying new therapeutic targets and developing anti-tumor drug scaffolds. PRC2 plays a crucial role in coordinating essential pathways within cells, making it a primary target for anti-cancer therapy .

Immune Response Potentiation

Selective inhibitors of PRC2 can lead to the activation of an autocrine IFN-STAT2 axis, laying the foundation for anticancer therapeutic strategies that potentiate immune responses .

Combination Therapy

Cancers characterized by increased PRC2 expression after immunotherapy could benefit from a combination of EED/PRC2 inhibitors with immune checkpoint inhibitors. This approach offers dual antitumor mechanisms: direct inhibition by inactivation of PRC2 and modulation of immune responses .

属性

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-15-13-18(26-2)14-19(24)23(15)12-9-21-20(25)16-5-7-17(8-6-16)22-10-3-4-11-22/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOYLIKQCDECAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。